![molecular formula C9H9ClO2 B7882369 4-Chloro-3-methylphenyl acetate](/img/structure/B7882369.png)
4-Chloro-3-methylphenyl acetate
Overview
Description
4-Chloro-3-methylphenyl acetate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methylphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
4-Chloro-3-methylphenyl acetate has been studied for its reactivity with molecular chlorine in acetic acid, contributing to the understanding of aromatic halogen substitution kinetics and mechanisms. These studies provide insights into the effects of substituents on reaction rates and product determination in chlorination reactions (de la Mare, Hannan, & Isaacs, 1976).
It's also been utilized in the synthesis of novel oxadiazole derivatives. These derivatives have shown potent analgesic and anti-inflammatory activities in rodent models, indicating the potential of 4-Chloro-3-methylphenyl acetate as a precursor in pharmaceutical applications (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
In environmental sciences, 4-Chloro-3-methylphenyl acetate analogs, specifically herbicidal ionic liquids containing this compound, have been assessed for their impact on biogas-producing microbial communities. The study provides crucial data for understanding the ecological and environmental implications of these herbicides (Czarny, Piotrowska-Cyplik, Lewicki, Zgoła-Grześkowiak, Wolko, Galant, Syguda, & Cyplik, 2019).
Additionally, it has been used in the development of molecular imprinted polymer nanoparticles for the sensitive and selective determination of related compounds in complex matrices, such as environmental and biological samples. This application is significant in analytical chemistry for detecting and quantifying specific substances (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
properties
IUPAC Name |
(4-chloro-3-methylphenyl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDOFSIQKPJLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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